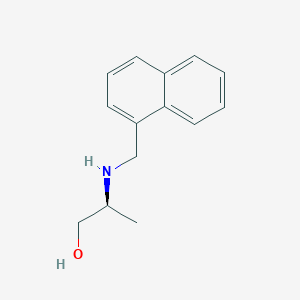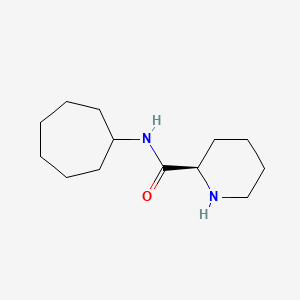
(3R)-1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-3-carboxylic acid is a chemical compound that has been gaining attention in the scientific community due to its potential applications in pharmaceutical research. This compound is also known as FMP3 and has been studied extensively for its mechanism of action and its effects on biochemical and physiological systems.
作用機序
The mechanism of action of (3R)-1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-3-carboxylic acid is not fully understood. However, studies have shown that the compound can interact with several targets, including enzymes and receptors, leading to changes in biochemical and physiological systems. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that this compound can have several biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes, leading to changes in metabolic pathways. Additionally, the compound has been shown to interact with certain receptors, leading to changes in signaling pathways. These effects have been studied extensively and are of great interest to the scientific community.
実験室実験の利点と制限
(3R)-1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-3-carboxylic acid has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize, making it readily available for research purposes. Additionally, the compound has been shown to have activity against several targets, making it a versatile tool for studying biochemical and physiological systems. However, one limitation of the compound is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on (3R)-1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-3-carboxylic acid. One direction is to further elucidate the mechanism of action of the compound, which could lead to the development of more effective drugs. Another direction is to study the compound's effects on specific biochemical and physiological systems, which could provide insights into the underlying mechanisms of disease. Additionally, the compound could be used to develop new tools for studying enzyme and receptor activity, which could have broad applications in pharmaceutical research.
合成法
The synthesis of (3R)-1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-3-carboxylic acid involves several steps. The first step is the preparation of (3R)-1-(4-fluoro-3-methylphenyl)piperidine-3-carboxylic acid, which is then reacted with sulfonyl chloride to form the final product. This synthesis method has been optimized over the years to increase the yield and purity of the final product.
科学的研究の応用
(3R)-1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-3-carboxylic acid has been used in various scientific research applications. One of the most significant applications is in the field of drug discovery, where this compound has been studied for its potential as a drug candidate. The compound has been shown to have activity against several targets, including enzymes and receptors, making it a promising candidate for drug development.
特性
IUPAC Name |
(3R)-1-(4-fluoro-3-methylphenyl)sulfonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c1-9-7-11(4-5-12(9)14)20(18,19)15-6-2-3-10(8-15)13(16)17/h4-5,7,10H,2-3,6,8H2,1H3,(H,16,17)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHQWADGUHRPMW-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC[C@H](C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7645188.png)

![1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B7645205.png)

![(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol](/img/structure/B7645224.png)

![1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7645247.png)
![(2R)-4-amino-2-[(2-methoxy-5-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7645251.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-phenylbenzamide](/img/structure/B7645255.png)
![(2R)-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7645261.png)
![[2-(Dimethylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7645272.png)
![[2-(Methylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7645278.png)
![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B7645282.png)
